4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide
Description
This compound features a pyrimidine core substituted at three positions:
- 4-position: A (4-chlorophenyl)sulfanyl group (Cl-C₆H₄-S-).
- 6-position: A [(4-chlorophenyl)sulfanyl]methyl group (Cl-C₆H₄-S-CH₂-).
- 2-position: A 3-pyridinyl group (C₅H₄N-).
Its molecular formula is C₂₂H₁₅Cl₂N₃S₂, with a molecular weight of 456.4 g/mol (calculated).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3S2/c23-16-3-7-19(8-4-16)28-14-18-12-21(29-20-9-5-17(24)6-10-20)27-22(26-18)15-2-1-11-25-13-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJVHXWVSGLOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H17Cl2N3S3
- Molecular Weight : 447.50 g/mol
- IUPAC Name : 4-chloro-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-pyrimidine-5-thiol
The structure includes multiple functional groups, including chlorophenyl and pyridine moieties, which are known to influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety is a well-known pharmacophore that can inhibit enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and certain bacterial infections.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : Some derivatives of pyrimidine compounds have shown promise in cancer chemotherapy by inducing apoptosis in cancer cells through DNA intercalation or inhibiting specific oncogenic pathways.
Antibacterial Activity
Research has shown that derivatives of the compound exhibit significant antibacterial properties. A study evaluated the effectiveness against several bacterial strains, demonstrating varying degrees of inhibition:
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 10 |
| Bacillus subtilis | 18 | 8 |
| Escherichia coli | 12 | 12 |
| Staphylococcus aureus | 20 | 6 |
These results indicate that the compound has a broad spectrum of activity, particularly effective against Gram-positive bacteria.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was assessed through in vitro assays:
- Acetylcholinesterase Inhibition : The compound showed an IC50 value of approximately 5 µM, indicating strong inhibitory activity.
- Urease Inhibition : IC50 values ranged from 1 to 3 µM across different assays, suggesting it could be a candidate for treating urease-related infections.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A comprehensive analysis published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis and biological evaluation of similar compounds. The study highlighted that modifications in the chlorophenyl group significantly enhanced antibacterial activity against resistant strains .
- Enzyme Interaction Studies : Another research article focused on the binding interactions between synthesized compounds and bovine serum albumin (BSA). The results indicated favorable binding affinities, suggesting potential for drug formulation .
- Pharmacological Potential : A review article summarized various studies indicating that compounds with similar structures exhibit not only antibacterial but also antidiabetic and anticancer activities, emphasizing their therapeutic versatility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-{[6-{[(4-Chlorophenyl)Sulfanyl]Methyl}-2-(3-Pyridinyl)-4-Pyrimidinyl]Sulfanyl}Acetate
- Structure : Shares the same pyrimidine core but adds an ethyl acetate sulfanyl group.
- Molecular Formula : C₂₀H₁₈ClN₃O₂S₂.
- Molecular Weight : 432 g/mol.
- Key Difference : The ethyl acetate substituent introduces ester functionality, increasing polarity compared to the target compound. This may alter solubility and metabolic stability .
4-(((4-Chlorobenzyl)Sulfanyl)Methyl)-6-((4-Chlorophenyl)Sulfanyl)-2-(2-Pyridinyl)Pyrimidine (CAS 338961-02-7)
- Structure : Substitutes the 3-pyridinyl group with 2-pyridinyl and replaces one chlorophenyl sulfanyl with a benzyl sulfanyl group.
- Molecular Formula : C₂₃H₁₇Cl₂N₃S₂.
- Molecular Weight : 486.4 g/mol.
- The 2-pyridinyl vs. 3-pyridinyl substitution alters electronic distribution .
4-Chloro-6-[(4-Fluorophenyl)Sulfanyl]Pyrimidin-2-Amine
- Structure : Simpler pyrimidine with a 4-fluorophenyl sulfanyl group and an amine at position 2.
- Molecular Formula : C₁₀H₇ClFN₃S.
- Molecular Weight : 255.7 g/mol.
Structural and Physicochemical Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
